

Fluvirucin A1: A Technical Overview of its Properties and Antiviral Evaluation

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Fluvirucin A1**, a macrocyclic lactam with potent antiviral activity against the influenza A virus.[1][2] It is produced by the actinomycete Microtetraspora tyrrhenii (strain Q464-31).[3] This document details its physicochemical properties, the experimental protocols for its isolation and characterization, and the methodologies used to assess its biological activity.

Physicochemical Properties of Fluvirucin A1

The fundamental molecular attributes of **Fluvirucin A1** are summarized in the table below.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C23H44N2O5 | [1][2] |
| Molecular Weight | 428.60 g/mol | [1][2] |
| IUPAC Name | (3R,4S,7R,11S)-4- [(2R,3R,4R,5S,6S)-4-amino- 3,5-dihydroxy-6-methyloxan-2- yl]oxy-11-ethyl-3,7-dimethyl- azacyclotetradecan-2-one | [1][2] |
| CAS Number | 137019-37-5 | [1] |



Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and structural elucidation of **Fluvirucin A1**, as well as the assessment of its antiviral activity.

Production and Isolation of Fluvirucin A1

Fluvirucin A1 is obtained through the fermentation of Microtetraspora tyrrhenii. The general protocol for its production and isolation involves the following steps:

- Fermentation: The producing organism is cultured in a suitable nutrient medium under controlled conditions to promote the biosynthesis of **Fluvirucin A1**.
- Extraction: The fermentation broth is harvested, and the active compound is extracted from the culture filtrate using a water-immiscible organic solvent, such as ethyl acetate, at an alkaline pH.
- Purification: The crude extract is then subjected to a series of chromatographic separations to isolate Fluvirucin A1. This multi-step process typically includes:
 - o Adsorption chromatography on a silica gel column.
 - Further purification using preparative thin-layer chromatography (TLC).
 - High-performance liquid chromatography (HPLC) to achieve a highly purified final product.

Structural Elucidation

The chemical structure of **Fluvirucin A1** was determined through a combination of spectroscopic analyses and chemical degradation experiments.[4] The primary techniques employed include:

- Mass Spectrometry (MS): Used to determine the molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments are conducted to elucidate the carbon-hydrogen framework and the connectivity of the atoms within the molecule.



- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
- Chemical Degradation: Controlled chemical reactions are performed to break down the molecule into smaller, identifiable fragments, which helps in confirming the overall structure.

Antiviral Activity Assays

The inhibitory activity of **Fluvirucin A1** against the influenza A virus is primarily assessed using cell-based assays. A common method is the cytopathic effect (CPE) reduction assay:

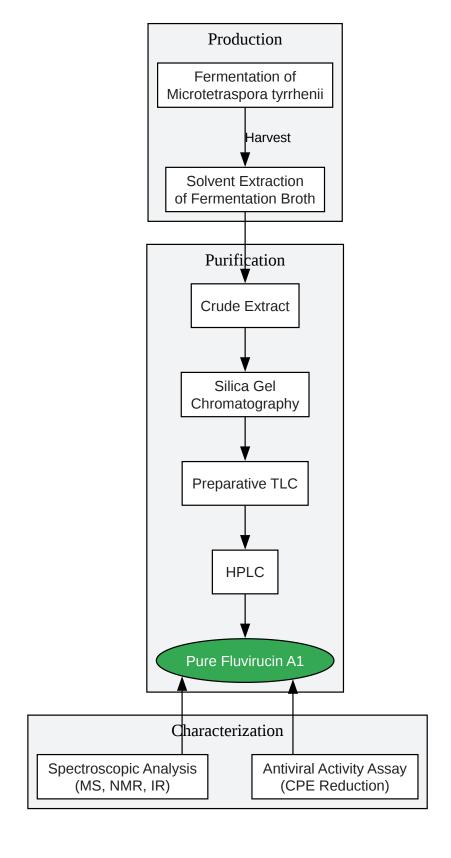
- Cell Culture: A monolayer of a susceptible host cell line, such as Madin-Darby canine kidney (MDCK) cells, is prepared in microtiter plates.
- Viral Infection: The cells are infected with a predetermined amount of the influenza A virus.
- Compound Treatment: The infected cells are then treated with serial dilutions of Fluvirucin
 A1.
- Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.
- Assessment of CPE: The cell monolayers are observed microscopically, and the extent of CPE is scored. The concentration of Fluvirucin A1 that inhibits the viral CPE by 50% (IC50) is then determined.

Another common method is the plaque reduction assay, which quantifies the reduction in the number of viral plaques formed in the presence of the compound.

Experimental Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of **Fluvirucin A1**.





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Caption: Workflow for the isolation and characterization of **Fluvirucin A1**.



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